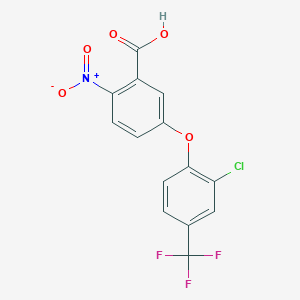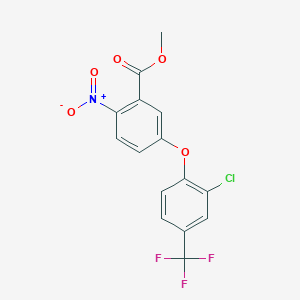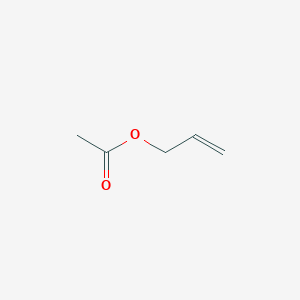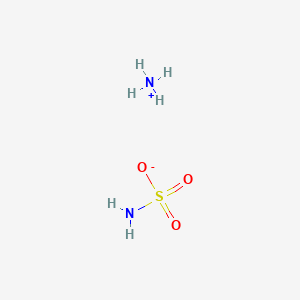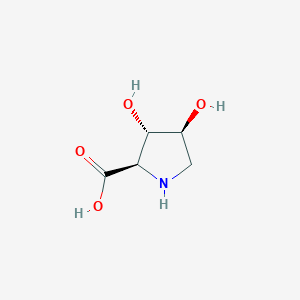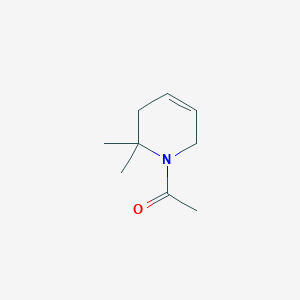
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) is an organic compound with the molecular formula C10H17NO It is a derivative of pyridine, characterized by the presence of an acetyl group and two methyl groups on the tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,2,3,6-tetrahydropyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired acetylated product .
Industrial Production Methods: In an industrial setting, the production of Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another derivative of pyridine with similar structural features but different functional groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A compound with a similar tetrahydropyridine ring but different substituents.
Uniqueness: Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl-(9CI) is unique due to its specific acetyl and dimethyl substitutions, which confer distinct chemical properties and reactivity. These features make it valuable for targeted applications in research and industry .
Properties
CAS No. |
132644-83-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(6,6-dimethyl-2,5-dihydropyridin-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)10-7-5-4-6-9(10,2)3/h4-5H,6-7H2,1-3H3 |
InChI Key |
IMBTVIJQVWZDKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CCC1(C)C |
Canonical SMILES |
CC(=O)N1CC=CCC1(C)C |
Synonyms |
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


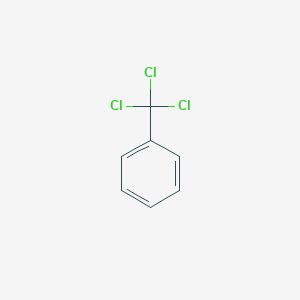
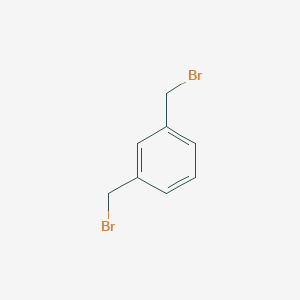
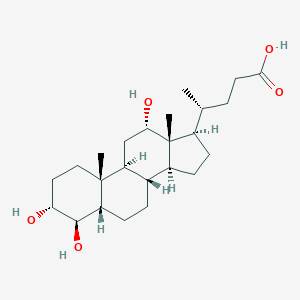
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)


